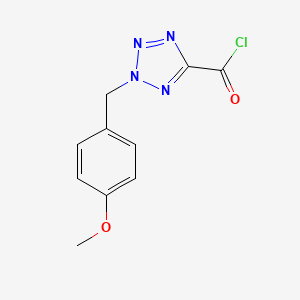
2-(4-Methoxy-benzyl)-2H-tetrazole-5-carbonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Methoxy-benzyl)-2H-tetrazole-5-carbonyl chloride is a chemical compound that belongs to the tetrazole family Tetrazoles are nitrogen-rich heterocycles known for their diverse biological and chemical properties This particular compound features a tetrazole ring substituted with a 4-methoxyphenylmethyl group and a carbonyl chloride functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Methoxy-benzyl)-2H-tetrazole-5-carbonyl chloride typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized using a click chemistry approach involving the reaction of azides with nitriles under mild conditions.
Introduction of the 4-Methoxyphenylmethyl Group: This step involves the alkylation of the tetrazole ring with 4-methoxybenzyl chloride in the presence of a base such as potassium carbonate.
Formation of the Carbonyl Chloride Group: The final step involves the chlorination of the tetrazole ring using reagents like thionyl chloride or oxalyl chloride to introduce the carbonyl chloride functional group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Types of Reactions:
Substitution Reactions: The carbonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Oxidation and Reduction Reactions: The tetrazole ring can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Cycloaddition Reactions: The tetrazole ring can undergo cycloaddition reactions, particularly with alkenes and alkynes, to form fused ring systems.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base (e.g., triethylamine) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Cycloaddition: Catalysts such as copper(I) iodide or ruthenium complexes are often employed.
Major Products Formed:
Amides, Esters, and Thioesters: Formed from nucleophilic substitution reactions.
Fused Ring Systems: Formed from cycloaddition reactions.
Aplicaciones Científicas De Investigación
2-(4-Methoxy-benzyl)-2H-tetrazole-5-carbonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antibacterial, antifungal, and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor to bioactive compounds.
Industry: Used in the development of new materials, including polymers and coatings, due to its unique reactivity and stability.
Mecanismo De Acción
The mechanism of action of 2-(4-Methoxy-benzyl)-2H-tetrazole-5-carbonyl chloride is primarily related to its ability to form covalent bonds with nucleophiles. The carbonyl chloride group is highly electrophilic and can react with nucleophilic sites in biological molecules, leading to the formation of stable covalent adducts. This reactivity can be harnessed in drug development to target specific enzymes or receptors, thereby modulating their activity.
Comparación Con Compuestos Similares
2-[(4-Methoxyphenyl)methyl]tetrazole-5-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbonyl chloride group.
2-[(4-Methoxyphenyl)methyl]tetrazole-5-methyl ester: Similar structure but with a methyl ester group instead of a carbonyl chloride group.
2-[(4-Methoxyphenyl)methyl]tetrazole-5-thiol: Similar structure but with a thiol group instead of a carbonyl chloride group.
Uniqueness: The presence of the carbonyl chloride group in 2-(4-Methoxy-benzyl)-2H-tetrazole-5-carbonyl chloride imparts unique reactivity compared to its analogs. This makes it particularly useful in applications requiring the formation of covalent bonds with nucleophiles, such as in the synthesis of amides, esters, and thioesters.
Propiedades
Fórmula molecular |
C10H9ClN4O2 |
|---|---|
Peso molecular |
252.66 g/mol |
Nombre IUPAC |
2-[(4-methoxyphenyl)methyl]tetrazole-5-carbonyl chloride |
InChI |
InChI=1S/C10H9ClN4O2/c1-17-8-4-2-7(3-5-8)6-15-13-10(9(11)16)12-14-15/h2-5H,6H2,1H3 |
Clave InChI |
IDSZQQQVKUTSPK-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)CN2N=C(N=N2)C(=O)Cl |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














